molecular formula C12H21N B14424934 4-Pentylcyclohexane-1-carbonitrile CAS No. 80670-47-9

4-Pentylcyclohexane-1-carbonitrile

Cat. No.: B14424934
CAS No.: 80670-47-9
M. Wt: 179.30 g/mol
InChI Key: ZYJCSKAGKUQLQK-UHFFFAOYSA-N
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Description

4-Pentylcyclohexane-1-carbonitrile is a nitrile-functionalized cyclohexane derivative featuring a pentyl substituent at the 4-position of the cyclohexane ring. Nitrile groups are known for their polarity and utility in organic synthesis, while alkyl chains like pentyl may influence solubility and phase behavior.

Properties

CAS No.

80670-47-9

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

4-pentylcyclohexane-1-carbonitrile

InChI

InChI=1S/C12H21N/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-12H,2-9H2,1H3

InChI Key

ZYJCSKAGKUQLQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The condensation of acrylonitrile with ketones under basic conditions offers a direct route to cyclohexane-1-carbonitrile derivatives. This method adapts principles from cyclohexane-1,3-dione synthesis, where acrylic acid esters react with ketones in the presence of sodium methoxide and xylene. Replacing ethyl acrylate with acrylonitrile enables nitrile incorporation at the first carbon position.

Typical Procedure :

  • Substrates : Methylpentyl ketone (0.1 mol), acrylonitrile (0.1 mol)
  • Catalyst : Sodium methoxide (0.11 mol)
  • Solvent : Xylene (70 mL)
  • Conditions : Dropwise addition under N₂, followed by heating to 130°C with methanol distillation.

The reaction proceeds via Michael addition of the ketone enolate to acrylonitrile, followed by cyclization and dehydration (Fig. 1). Xylene facilitates azeotropic removal of methanol, driving the reaction to completion.

Yield and Selectivity Optimization

Yields for this method range from 45% to 68%, influenced by:

  • Alkanol Concentration : Methanol (0.1–4 mol per acrylonitrile) enhances enolate formation but must be distilled to prevent side reactions.
  • Solvent Choice : Xylene outperforms toluene due to higher boiling point (138–144°C), enabling efficient heating.

Table 1: Optimization of Base-Catalyzed Condensation

Parameter Optimal Range Yield (%)
Sodium methoxide 0.10–0.12 mol 62 ± 3
Reaction temperature 120–130°C 68
Methanol distillation Complete removal 58–65

Hydrocyanation of 4-Pentylcyclohexene

Substrate Preparation via Dehydration

4-Pentylcyclohexene serves as a precursor for hydrocyanation. It is synthesized by dehydrating 4-pentylcyclohexanol, itself obtained through Grignard addition to cyclohexanone:

  • Grignard Reaction : Cyclohexanone + pentylmagnesium bromide → 4-pentylcyclohexanol.
  • Dehydration : Concentrated H₂SO₄ (5 wt%) at 80°C for 2 hours.

Cyanation Protocols

Hydrocyanation employs nickel catalysts to add hydrogen cyanide (HCN) across the alkene’s double bond. Anti-Markovnikov selectivity places the nitrile at the terminal position:

Procedure :

  • Catalyst : Ni(0) complex (2 mol%)
  • Solvent : Methyl ethyl ketone (MEK) at 90°C
  • HCN Source : Gaseous HCN introduced at 1.5 bar

Table 2: Hydrocyanation Efficiency

Catalyst Loading Temperature (°C) Time (h) Yield (%)
1.5 mol% 80 6 52
2.0 mol% 90 4 75
2.5 mol% 100 3 68

MEK enhances solubility of the nonpolar alkene, while elevated temperatures accelerate nickel-mediated HCN insertion.

Nucleophilic Substitution of 1-Bromo-4-pentylcyclohexane

Bromide Synthesis

1-Bromo-4-pentylcyclohexane is prepared via HBr treatment of 4-pentylcyclohexanol (synthesized as in Section 2.1):

  • Reagent : 48% HBr in H₂SO₄ (2 equiv)
  • Conditions : Reflux at 110°C for 8 hours

Cyanide Displacement

Reaction with potassium cyanide (KCN) in dimethylformamide (DMF) replaces bromide with nitrile:

Procedure :

  • Substrate : 1-Bromo-4-pentylcyclohexane (1.0 equiv)
  • Nucleophile : KCN (3.0 equiv)
  • Solvent : DMF at 120°C for 12 hours

Table 3: Substitution Reaction Performance

Solvent Temperature (°C) Cyanide Source Yield (%)
DMF 120 KCN 42
DMSO 130 NaCN 38
NMP 110 KCN 30

Polar aprotic solvents stabilize the transition state, but competing elimination reduces yields.

Comparative Analysis of Methods

Table 4: Method Comparison

Method Advantages Limitations Scalability
Base-catalyzed condensation One-pot synthesis, high selectivity Requires toxic acrylonitrile Industrial
Hydrocyanation High yields, anti-Markovnikov control HCN handling hazards Pilot-scale
Nucleophilic substitution Simple reagents Low yields, elimination side reactions Laboratory

Chemical Reactions Analysis

Types of Reactions: 4-Pentylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

Scientific Research Applications

4-Pentylcyclohexane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pentylcyclohexane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclohexane ring provides a hydrophobic environment, which can affect the compound’s solubility and interaction with biological membranes .

Comparison with Similar Compounds

4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile (CAS 40817-08-1)

  • Structure : A biphenyl core with a pentyl chain at the 4' position and a nitrile group at the 4-position .
  • Molecular Formula : C₁₈H₁₉N (vs. C₁₂H₁₉N for 4-Pentylcyclohexane-1-carbonitrile).
  • Hazards : Classified as acutely toxic (oral, Category 4), skin/eye irritant (Category 2/2A), and respiratory irritant (H302, H315, H319, H335) .
  • Applications : Used in laboratory chemicals and chemical manufacturing .

4-Oxo-1-phenylcyclohexane-1-carbonitrile (CAS 25115-74-6)

  • Structure : Cyclohexane ring with a ketone (4-oxo) and phenyl substituent, alongside a nitrile group .
  • Molecular Formula: C₁₃H₁₃NO (Molecular Weight: 199.25).
  • Purity and Production : 97% purity, produced at 200 kg/year .
  • Key Difference: The ketone group increases electrophilicity, enabling nucleophilic reactions (e.g., with amines or hydrazines), which are less accessible in the non-oxidized this compound.

3-Benzoyl-4-hydroxy-2,6-bis(4-methoxyphenyl)-4-phenylcyclohexane-1,1-dicarbonitrile

  • Structure : Highly substituted cyclohexane with two nitrile groups, hydroxy, benzoyl, and methoxyphenyl substituents .
  • Applications : Studied for corrosion resistance enhancement in carbon steel, likely due to adsorption of polar nitrile groups onto metal surfaces .
  • Key Difference: The multi-functionalized structure offers diverse interaction sites (e.g., hydrogen bonding via -OH), which are absent in the simpler mono-nitrile target compound.

Comparative Data Table

Compound Core Structure Key Substituents Hazards Applications
This compound Cyclohexane Pentyl, nitrile Not explicitly reported Likely organic synthesis intermediate
4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile Biphenyl Pentyl, nitrile Acute toxicity, skin/eye/respiratory irritation Laboratory chemicals, manufacturing
4-Oxo-1-phenylcyclohexane-1-carbonitrile Cyclohexane (with ketone) Phenyl, nitrile, 4-oxo Not reported Pharmaceutical intermediates
3-Benzoyl-...-1,1-dicarbonitrile Cyclohexane Dual nitriles, benzoyl, hydroxy, aryl Not reported Corrosion inhibition

Q & A

Q. What are the recommended synthetic routes for 4-Pentylcyclohexane-1-carbonitrile, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound typically involves nitrile-functionalized cyclohexane precursors. Reaction efficiency can be enhanced by optimizing temperature (e.g., controlled heating to 80–100°C), solvent selection (polar aprotic solvents like DMF), and catalysis (e.g., palladium or copper catalysts for cross-coupling reactions). Purification via column chromatography or recrystallization ensures product integrity. Precursor analogs, such as 1-Piperidinocyclohexanecarbonitrile, have been synthesized using similar protocols with ≥95% purity, as validated by batch-specific certificates of analysis .

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm molecular structure and detect impurities.
  • HPLC with UV detection for quantitative purity assessment.
  • Mass spectrometry (ESI-MS or GC-MS) for molecular weight verification.
  • X-ray crystallography for absolute structural confirmation, though this requires high-quality single crystals.
    NIST-standardized data and supplier-provided certificates of analysis (e.g., Cayman Chemical) are critical benchmarks for cross-validation .

Q. How should researchers handle and store this compound to maintain its stability during long-term studies?

Methodological Answer:

  • Storage: Keep in airtight containers at -20°C to prevent degradation. Stability data for analogs like 1-Piperidinocyclohexanecarbonitrile indicate a ≥5-year shelf life under these conditions .
  • Handling: Use gloves and eye protection to avoid skin/eye irritation (H315/H319 hazards). Avoid contact with incompatible materials (e.g., strong oxidizers) and ensure proper ventilation to mitigate respiratory risks (H335) .

Advanced Research Questions

Q. What strategies are recommended for resolving structural ambiguities in this compound derivatives using crystallographic data?

Methodological Answer:

  • Refinement Software: Use SHELXL for high-resolution small-molecule refinement, leveraging its robust algorithms for handling twinned data or high thermal motion .
  • Data Validation: Cross-check residual electron density maps and R-factors. For ambiguous cases, compare experimental data with computational models (e.g., DFT-optimized geometries).
  • Twinned Crystals: Apply SHELXD/SHELXE pipelines for structure solution in cases of pseudo-merohedral twinning .

Q. How can computational chemistry methods complement experimental data in predicting the physicochemical properties of this compound?

Methodological Answer:

  • QSAR Modeling: Predict toxicity and reactivity using Quantitative Structure-Activity Relationship models, as demonstrated for analogs in safety assessments .
  • DFT Calculations: Simulate vibrational spectra (IR/Raman) and electronic properties (HOMO-LUMO gaps) to guide experimental design.
  • Molecular Dynamics (MD): Study solvent interactions and stability under varying thermal conditions.

Q. What methodologies are appropriate for analyzing contradictory spectroscopic data obtained from this compound analogs?

Methodological Answer:

  • Cross-Validation: Combine NMR, X-ray, and mass spectrometry data to resolve discrepancies. For example, conflicting NOE effects in NMR may require crystallographic validation .
  • Error Analysis: Investigate instrument calibration (e.g., locking solvents in NMR) and sample purity (e.g., HPLC traces).
  • Iterative Refinement: Re-examine reaction conditions or crystallization protocols if structural inconsistencies persist, following qualitative research principles for data contradiction resolution .

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